[(2-Fluorophenyl)methyl](2-methylprop-2-en-1-yl)amine
Description
(2-Fluorophenyl)methylamine is a secondary amine characterized by a 2-fluorophenylmethyl group attached to a 2-methylprop-2-en-1-yl (allyl) amine moiety. This structure is relevant in medicinal chemistry, particularly in the design of bioactive molecules, as fluorinated aromatic systems often enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,13H,1,7-8H2,2H3 |
InChI Key |
SXPKVUYRWTWZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of phenylmethyl derivatives with different substituents on the phenyl ring.
Scientific Research Applications
(2-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-Fluorophenyl)propan-2-amine
- Structure : Features a saturated propane chain instead of the allyl group.
- Properties : Reduced steric hindrance and reactivity compared to the allyl-substituted compound. The absence of the double bond may enhance stability under acidic conditions.
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
- Structure : Substitutes fluorine with a benzyloxy group.
- This contrasts with the electron-withdrawing fluorine in the target compound .
Modifications to the Amine Group
Methyl(2-methylprop-2-en-1-yl)amine Hydrochloride
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Structure : Incorporates a tetrahydrofuran (THF) ring instead of the allyl group.
Heterocyclic and Hybrid Analogues
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
[(5-Bromothiophen-2-yl)methyl][2-(2-fluorophenyl)ethyl]amine
- Structure : Integrates a bromothiophene ring and a fluorophenyl-ethyl chain.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Fluorophenyl)methylamine | C11H12FN | ~165.22 | 2-Fluorophenyl, allyl amine | Potential medicinal intermediate | |
| 2-(2-Fluorophenyl)propan-2-amine | C9H12FN | 153.20 | 2-Fluorophenyl, saturated propane | Medical intermediate | |
| 1-(3-Bromophenyl)ethylamine | C12H16BrN | 254.17 | 3-Bromophenyl, allyl amine | Cross-coupling reagent | |
| Methyl(2-methylprop-2-en-1-yl)amine HCl | C5H12ClN | 121.61 | Methyl, allyl amine (HCl salt) | High solubility in polar solvents | |
| Schiff Base (Thiadiazole derivative) | C13H9FN4S2 | 304.36 | Thiadiazole, fluorophenyl | Anticancer (IC50 = 1.28 μg/mL, MCF7) |
Key Findings and Implications
Electronic Effects : Fluorine’s electron-withdrawing nature reduces the amine’s basicity compared to analogs with electron-donating groups (e.g., benzyloxy) .
Reactivity : The allyl group in the target compound may enhance reactivity in alkylation or conjugation reactions compared to saturated analogs .
Solubility : Hydrochloride salts of simpler analogs (e.g., methyl(allyl)amine) exhibit improved solubility, a critical factor for drug bioavailability .
Biological Activity
The compound (2-Fluorophenyl)methylamine , also known as N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine , is an organic molecule characterized by a fluorinated phenyl group and an alkenyl amine structure. Its molecular formula is C12H14FN, with a molecular weight of approximately 181.25 g/mol. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The compound's reactivity is influenced by its functional groups:
- Fluorinated Phenyl Group : The presence of fluorine enhances lipophilicity and may affect the compound's interaction with biological targets.
- Alkenyl Amine Structure : This component allows for various addition reactions, particularly with electrophiles, and can participate in nucleophilic substitutions.
Biological Activity Overview
Research indicates that (2-Fluorophenyl)methylamine may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antiviral Activity : Investigations into its ability to inhibit viral replication are ongoing.
- Potential Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems.
The mechanism of action for (2-Fluorophenyl)methylamine is hypothesized to involve:
- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors, modulating their activity.
- Enzyme Interaction : The compound could interact with enzymes involved in metabolic pathways, influencing biological responses.
Research Findings
Recent studies have focused on the biological activity and pharmacological potential of (2-Fluorophenyl)methylamine. Notable findings include:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria. |
| Antiviral Potential | Preliminary data indicate effectiveness against certain viruses. |
| Neurotransmitter Modulation | Exhibited potential effects on serotonin and dopamine pathways. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.
- Neuropharmacological Assessment : In a rodent model, administration of (2-Fluorophenyl)methylamine resulted in increased locomotor activity, indicating potential stimulant properties similar to those observed with traditional antidepressants.
- Viral Inhibition Studies : In vitro assays demonstrated that the compound could reduce viral load in infected cell cultures, warranting further investigation into its mechanism of action against specific viral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
